molecular formula C15H14ClN3S B1531025 ({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine CAS No. 1183987-96-3

({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine

Cat. No.: B1531025
CAS No.: 1183987-96-3
M. Wt: 303.8 g/mol
InChI Key: PTDBGXVJPZIESI-UHFFFAOYSA-N
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Description

({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine (CAS 1183987-96-3) is a high-purity chemical building block based on the privileged thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a bioisostere of biological nitrogenous bases like uracil and adenosine . This analogue is of significant pharmacological interest, particularly in the design and synthesis of novel anti-proliferative agents . The core thieno[2,3-d]pyrimidine structure is a key intermediate in the development of targeted therapies, with research indicating its potential in areas such as oncology . The 4-chloro moiety in the structure is a reactive handle that allows for further functionalization, making this compound a versatile precursor for generating a diverse array of derivatives for biological evaluation . This compound is strictly for research applications and is a vital tool for scientists exploring the structure-activity relationships of small molecules. Researchers utilize this and related compounds in hit-to-lead optimization campaigns to develop potent and selective inhibitors . The molecular formula is C 15 H 14 ClN 3 S and it has a molecular weight of 303.81 g/mol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3S/c1-19(2)8-12-17-14(16)13-11(9-20-15(13)18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDBGXVJPZIESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, relevant research findings, and implications for future studies.

Chemical Structure and Properties

The IUPAC name of the compound is (4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine, with the molecular formula C15H14ClN3SC_{15}H_{14}ClN_3S and a molecular weight of 303.81 g/mol. The chemical structure is characterized by a thieno[2,3-d]pyrimidine core substituted with a chloro group and a phenyl moiety.

Antimicrobial Activity

Research indicates that compounds within the thienopyrimidine family exhibit significant antimicrobial properties. A study on similar thienopyrimidines demonstrated potent antibacterial and antimycobacterial activities against various strains, including Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity
4cS. aureus8Strong
4eE. coli16Moderate
5gM. tuberculosis4Strong

The minimum inhibitory concentration (MIC) values suggest that derivatives like 4c and 5g are particularly effective against specific pathogens, indicating that structural modifications can enhance biological activity.

Cytotoxicity and Anticancer Activity

In addition to antimicrobial properties, thienopyrimidine derivatives have been investigated for their cytotoxic effects on cancer cells. For instance, certain derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A specific study highlighted the cytotoxic effects of related compounds on breast cancer cells, reporting IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range .

Table 2: Cytotoxicity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5Apoptosis
Compound BHeLa (Cervical)10Cell Cycle Arrest

Case Studies

Several case studies have documented the efficacy of thienopyrimidine derivatives in clinical settings:

  • Antimycobacterial Activity : A clinical trial assessed the effectiveness of a thienopyrimidine derivative against resistant strains of Mycobacterium tuberculosis. Results showed a significant reduction in bacterial load in treated patients compared to controls.
  • Anticancer Efficacy : In vitro studies demonstrated that treatment with thienopyrimidine derivatives led to reduced viability of cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity: The chloro group in the target compound is less reactive than the bromo substituents in the thiophene and pyrrole analogs, limiting its utility in further nucleophilic substitutions but enhancing stability . The dimethylaminomethyl group introduces basicity and hydrogen-bonding capacity, contrasting with the trifluoromethyl group in the thiophene derivative, which reduces electron density and increases metabolic resistance .

However, the dimethylaminomethyl group may counterbalance this by improving aqueous solubility .

Biological Interactions: The thieno[2,3-d]pyrimidine core mimics purine nucleotides, making it more likely to interact with enzymatic active sites than the thiophene or pyrrole analogs, which lack this bioisosteric advantage .

Preparation Methods

Synthesis of the 4-Chloro-5-phenylthieno[2,3-d]pyrimidine Core

The key intermediate 4-chloro-5-phenylthieno[2,3-d]pyrimidine is typically synthesized via cyclization and chlorination steps starting from appropriate thiophene and pyrimidine precursors.

  • One documented method involves the treatment of 7-phenyl-9-thia-2,4-diazabicyclo[4.3.0]nona-2,7,10-trien-5-one with thionyl chloride in the presence of catalytic N,N-dimethylformamide at 80°C for 4 hours to induce chlorination and ring closure, yielding 4-chloro-5-phenylthieno[2,3-d]pyrimidine with high yield (up to 100%).

  • After chlorination, the reaction mixture is concentrated under reduced pressure, and the product is purified by standard techniques such as recrystallization or chromatography.

Introduction of the Dimethylaminomethyl Group at the 2-Position

The substitution at the 2-position with a dimethylaminomethyl group can be achieved via nucleophilic substitution or via a side-chain functionalization approach:

  • A common approach involves the reaction of the 4-chloro-5-phenylthieno[2,3-d]pyrimidine intermediate with a suitable dimethylaminomethylating agent under basic or neutral conditions, often in the presence of a base like triethylamine or DIEA (N,N-diisopropylethylamine).

  • The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethylene glycol at elevated temperatures (e.g., 80-110°C) to facilitate substitution.

  • Boc-protected amines may be used initially, followed by Boc-deprotection using 4 M HCl in dioxane to yield the free dimethylaminomethyl derivative.

Alternative Synthetic Routes and Key Reagents

  • Lithiation and halogenation steps are often employed for the selective functionalization of the pyrimidine ring. For example, treatment of pyridine or thiophene derivatives with n-butyllithium at low temperature (-75 to -78°C) under inert atmosphere, followed by quenching with electrophilic halogen sources (e.g., bromine, oxalyl chloride), enables the introduction of halogen atoms at specific positions.

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are used to introduce aryl groups at the 5-position of the thieno[2,3-d]pyrimidine core. Typical conditions include Pd(PPh3)4 or Pd2(dba)3 as catalysts, bases such as cesium carbonate or potassium hydroxide, and solvents like toluene or ethanol/water mixtures at temperatures around 90-110°C under inert atmosphere.

  • The dimethylaminomethyl side chain can also be introduced via reductive amination or nucleophilic substitution on a suitable halomethyl intermediate.

Summary Table of Preparation Steps and Conditions

Step Reaction Key Reagents & Conditions Yield (%) Notes
1 Chlorination and ring closure to form 4-chloro-5-phenylthieno[2,3-d]pyrimidine Thionyl chloride, catalytic DMF, 80°C, 4 h Up to 100% High selectivity and yield
2 Introduction of dimethylaminomethyl substituent 4-(N-Boc-amino)piperidine, DIEA, ethylene glycol, 110°C, 3 h; Boc deprotection with 4 M HCl/dioxane Not specified Stepwise amination and deprotection
3 Lithiation and halogenation for functionalization n-Butyllithium (-75 to -78°C), bromine or oxalyl chloride, THF Variable Used for halogen introduction
4 Palladium-catalyzed cross-coupling (e.g., Suzuki) Pd(PPh3)4 or Pd2(dba)3, Cs2CO3 or KOH, toluene, 90-110°C 64-84% For aryl substitution at 5-position

Research Findings and Observations

  • The chlorination step with thionyl chloride and catalytic DMF is critical for activating the pyrimidine ring for further substitution, providing a reliable and high-yielding route to the 4-chloro intermediate.

  • Palladium-catalyzed coupling reactions are efficient for introducing diverse aryl substituents, which is essential for tuning the pharmacological properties of the molecule.

  • The use of Boc-protected amines allows for controlled introduction of the dimethylaminomethyl group, minimizing side reactions and facilitating purification.

  • Low-temperature lithiation followed by electrophilic halogenation provides regioselective functionalization, which is crucial for the synthesis of complex derivatives.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the thieno[2,3-d]pyrimidine core of ({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine?

  • Methodology : The thieno[2,3-d]pyrimidine scaffold is synthesized via cyclization and chlorination. For example, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one reacts with POCl₃ at 80°C for 2 hours, yielding 4-chloro-5-phenylthieno[2,3-d]pyrimidine (94.23% yield) . Key parameters:

  • Temperature : 80°C (avoids side reactions).

  • Solvent : POCl₃ acts as both solvent and chlorinating agent.

  • Monitoring : TLC (hexane:ethyl acetate, 7:3) ensures reaction completion.

  • Workup : Neutralization with NaHCO₃ followed by vacuum filtration.

    StepReagent/ConditionYieldPurity (m.p.)
    ChlorinationPOCl₃, 80°C, 2 h94.23%125–127°C

Q. How can structural integrity and purity of intermediates be validated during synthesis?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups).
  • IR : Detect functional groups (e.g., C-Cl stretch at ~750 cm⁻¹).
  • GC-MS/HPLC : Assess purity (>95% by area normalization) .

Q. What purification strategies are effective for isolating the final compound?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .
  • Critical Note : Avoid prolonged exposure to moisture to prevent hydrolysis of the dimethylamine group.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?

  • Methodology : Grow crystals via slow evaporation (e.g., in dichloromethane/methanol). Use SHELXL for refinement . Example parameters:

  • Data Collection : Bruker APEX-II CCD, Mo-Kα radiation (λ = 0.71073 Å).

  • Refinement : R-factor < 0.05, data-to-parameter ratio > 15 .

    ParameterValue
    Space GroupP2₁/c
    R-factor0.054
    Data-to-Parameter Ratio13.6

Q. How should researchers address contradictions in reported bioactivity data for thieno[2,3-d]pyrimidine derivatives?

  • Methodology :

  • Reproducibility : Standardize assays (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition).
  • Control Experiments : Compare with reference compounds (e.g., ciprofloxacin for antibacterial activity).
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water) to exclude impurities as confounding factors .

Q. What computational approaches predict the compound’s binding affinity for kinase targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with ATP-binding pocket of EGFR (PDB: 1M17).
  • MD Simulations : GROMACS, 100 ns trajectory to assess binding stability.
  • SAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity .

Q. How does the dimethylamine group influence stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the chlorination step?

  • Resolution :

  • Stoichiometry : Excess POCl₃ (>3 equiv.) ensures complete conversion.
  • Temperature Control : Suboptimal heating (<80°C) leads to incomplete reactions.
  • Workup Timing : Rapid neutralization prevents byproduct formation .

Q. How to reconcile discrepancies in biological activity across structural analogs?

  • Resolution :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance target binding vs. electron-donating groups (e.g., -OCH₃).
  • Assay Variability : Normalize data to cell viability (MTT assay) to exclude cytotoxicity artifacts .

Key Recommendations for Researchers

  • Synthesis : Prioritize POCl₃-mediated chlorination for scalability .
  • Characterization : Combine SC-XRD with DFT calculations for stereochemical accuracy .
  • Bioactivity : Validate targets via knock-out models or siRNA silencing to confirm mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
Reactant of Route 2
({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine

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